molecular formula C19H23NO3 B2816595 4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1705565-11-2

4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No. B2816595
CAS RN: 1705565-11-2
M. Wt: 313.397
InChI Key: IQUOHITUTOODCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as F13640 and has been studied extensively for its biological and pharmacological properties. In

Scientific Research Applications

Pharmacokinetic Evaluation and Bioanalytical Method Development

The development of a micro-extraction and liquid chromatography-tandem mass spectrometry method for the pharmacokinetic evaluation of benzamide derivatives in biological matrices underscores the compound's significance in scientific research. This method facilitates the quantification of these compounds in mouse plasma and whole blood, highlighting their potential in pharmacokinetic studies (Zalavadia, 2016).

Corrosion Inhibition Studies

Research on N-phenyl-benzamide derivatives, including those with methoxy substituents, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These findings have implications for their application in industrial corrosion protection, where their molecular structure plays a crucial role in enhancing their inhibition efficiency (Mishra et al., 2018).

Serotonin Receptor Agonism and Gastrointestinal Motility

The design and synthesis of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists have shown promising results for enhancing gastrointestinal motility. This research indicates the therapeutic potential of these compounds in treating gastrointestinal disorders by modulating serotonin receptors (Sonda et al., 2003; Sonda et al., 2004).

Antiplatelet Aggregation Activities

A study on 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides revealed their potential as antiplatelet agents. The biological evaluation of these compounds showed significant antiplatelet aggregation activities, indicating their potential use in preventing thrombotic diseases (Liu et al., 2019).

Hypoglycemic and Hypolipidemic Activities

Research on analogues of Glibenclamide, a potent sulfonylurea oral hypoglycemic drug, has shown that modifications to its structure can enhance its anti-hyperglycemic and anti-lipidemic activities. These studies contribute to the development of more effective treatments for type 2 diabetes (Ahmadi et al., 2014).

Structural Characterization and Antimicrobial Studies

The synthesis and structural characterization of benzamide derivatives have also been explored, with some compounds showing significant antibacterial and antifungal activities. These studies demonstrate the potential of benzamide derivatives in developing new antimicrobial agents (Priya et al., 2006).

Molecular Structural Analysis and Antioxidant Activity

A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed for its molecular structure and antioxidant activity. This research combines experimental and theoretical methods to elucidate the compound's structure and evaluate its potential as an antioxidant (Demir et al., 2015).

properties

IUPAC Name

4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-19(23-3,16-8-6-5-7-9-16)14-20-18(21)15-10-12-17(22-2)13-11-15/h5-13H,4,14H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUOHITUTOODCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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